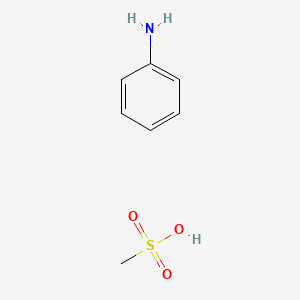
6-Ethynyl-2-phenyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyl-2-phenyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzothiazole ring substituted with an ethynyl group at the 6th position and a phenyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-phenyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the introduction of the ethynyl group. For example, the reaction of 2-aminothiophenol with benzaldehyde in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF) can yield 2-phenylbenzothiazole. The ethynyl group can then be introduced using a palladium-catalyzed coupling reaction with an ethynyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and yield. Additionally, the recycling of catalysts and solvents is often employed to reduce production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethynyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles and tetrahydrobenzothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives of benzothiazole.
Applications De Recherche Scientifique
6-Ethynyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 6-Ethynyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes and interfere with cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethynyl group but shares the benzothiazole and phenyl moieties.
6-Methyl-2-phenylbenzothiazole: Contains a methyl group instead of an ethynyl group at the 6th position.
2-(2-Hydroxyphenyl)benzothiazole: Substituted with a hydroxy group at the 2nd position of the phenyl ring.
Uniqueness
6-Ethynyl-2-phenyl-1,3-benzothiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The ethynyl group can participate in various coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent .
Propriétés
| 84033-09-0 | |
Formule moléculaire |
C15H9NS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
6-ethynyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-11-8-9-13-14(10-11)17-15(16-13)12-6-4-3-5-7-12/h1,3-10H |
Clé InChI |
SGHPJJZYVSDSGN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)





